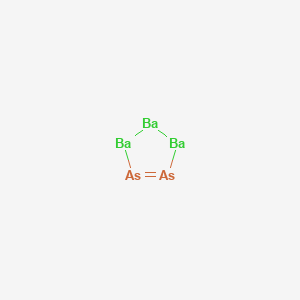
Barium arsenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium arsenide is very similar in chemical properties to the arsenides of calcium and strontium. It is slightly darker in color, more readily fusible, and more reactive chemically .
Molecular Structure Analysis
Barium arsenide crystallizes in the monoclinic Pc space group. The structure is three-dimensional. There are three inequivalent Ba2+ sites. In the first Ba2+ site, Ba2+ is bonded in a 9-coordinate geometry to nine As1- atoms . It also forms double salts such as Li4Ba3As4 .Chemical Reactions Analysis
Barium arsenide is very reactive chemically. It burns spontaneously in fluorine, chlorine, or bromine vapor .Physical And Chemical Properties Analysis
Barium arsenide is very similar in chemical properties to the arsenides of calcium and strontium. It is slightly darker in color, more readily fusible, and more reactive chemically .Wissenschaftliche Forschungsanwendungen
Superconductivity Applications
- Superconductivity in Iron Arsenide : The compound (Ba1-xKx)Fe2As2, where barium is partially substituted by potassium, exhibits superconductivity with a critical temperature (Tc) of 38 K. This discovery expands the class of superconductors, especially in oxygen-free compounds with ThCr2Si2-type structure (Rotter, Tegel, & Johrendt, 2008).
Structural and Material Properties
- Ternary Arsenide Structures : The study of ternary barium hafnium arsenide, Ba0.8Hf12As17.7, reveals a structure with columns of As-centered Hf6 trigonal prisms, offering insights into metal-arsenide bonding and metallic behavior (Lam & Mar, 1998).
- Metallic Zintl Phase in Barium Tin Arsenide : The compound Ba3Sn4As6 exhibits weakly metallic behavior, providing a deeper understanding of the electronic properties of barium arsenides (Lam & Mar, 2001).
Electronic and Optical Applications
- Massless Dirac Fermions in Iron Arsenides : AFe2As2 compounds, including barium iron arsenide, demonstrate the existence of massless Dirac fermions, a key concept in advanced electronic materials (Chen et al., 2017).
- Barium Fluoride Thin Films : Ultra-thin barium fluoride films on gallium arsenide substrates significantly reduce work function, essential for thermionic-thermophotovoltaic applications (Serpente et al., 2020).
Catalytic Applications
- Barium-Promoted Catalysts : Research on barium-promoted ruthenium catalysts for ammonia synthesis shows the active state of the Ba promoter during synthesis, crucial for understanding catalytic processes (Truszkiewicz et al., 2009).
Surface Studies and Material Science
- Surface Studies on Barium-Osmium-Ruthenium Substrates : Analysis of barium and oxygen on Os/Ru surfaces provides insights into the electron emission properties, relevant for thermionic cathode applications (Forman, 1987).
Environmental and Health Applications
- Health Impacts of Barium : Although not directly related to barium arsenide, studies on the health impacts of barium exposure provide insights into the potential risks and effects of barium compounds (Kravchenko et al., 2014).
Safety and Hazards
Barium arsenide, like other Barium compounds, can be toxic. It’s recommended to avoid dust formation, not to get it in eyes, on skin, or on clothing, and not to ingest . Chronic exposure to Barium can lead to several health conditions, including kidney diseases, neurological, cardiovascular, mental, and metabolic disorders .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,2-diarsa-3λ2,4λ2,5λ2-tribaracyclopentene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/As2.3Ba/c1-2;;;/q-2;;2*+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGWABVPNZREIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[As]1=[As][Ba][Ba][Ba]1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2Ba3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barium arsenide | |
CAS RN |
12255-50-4 |
Source


|
| Record name | Barium arsenide (Ba3As2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tribarium diarsenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 8-benzyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylate](/img/structure/B1516489.png)




![N-methoxy-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1516513.png)



